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Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an

essential component of the electron transport chain, crucial for cellular energy production. In

the budding yeast Saccharomyces cerevisiae, the primary form is Coenzyme Q6 (CoQ6). The

biosynthesis of CoQ6 is a complex process involving a suite of enzymes encoded by the COQ

genes. Mutations in these genes can lead to CoQ deficiency, which in humans is associated

with a range of mitochondrial diseases.[1][2] S. cerevisiae serves as an excellent model

organism to study CoQ biosynthesis due to the high degree of functional conservation of the

CoQ biosynthetic pathway between yeast and humans.

The adeno-associated virus (CRISPR)-associated protein 9 (Cas9) system has emerged as a

revolutionary genome-editing tool, allowing for precise and efficient modification of genes in a

variety of organisms, including yeast.[3][4] This technology enables researchers to create

targeted gene knockouts to study the function of specific genes and their roles in metabolic

pathways.[5][6] These application notes provide detailed protocols for utilizing CRISPR-Cas9 to

knock out genes involved in CoQ6 biosynthesis in S. cerevisiae, with a specific focus on the

COQ6 gene, and to analyze the resulting phenotypes.
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The biosynthesis of CoQ6 in S. cerevisiae begins with the precursor 4-hydroxybenzoic acid (4-

HB) and involves a series of modifications to its benzoquinone ring, including prenylation,

methylation, decarboxylation, and hydroxylation steps.[7][8] Several Coq proteins assemble

into a multi-subunit complex in the mitochondria, known as the CoQ synthome, to facilitate this

process.[7] The COQ6 gene encodes a flavin-dependent monooxygenase responsible for a

critical hydroxylation step in the pathway.[1]

Below is a diagram illustrating the key steps in the CoQ6 biosynthesis pathway in S. cerevisiae.
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CoQ6 Biosynthesis Pathway in S. cerevisiae.

Experimental Workflow for CRISPR-Cas9 Mediated
Gene Knockout
The general workflow for studying a gene involved in CoQ6 biosynthesis, such as COQ6, using

CRISPR-Cas9 involves designing a specific single guide RNA (sgRNA), cloning it into a Cas9

expression vector, transforming yeast cells with the plasmid and a repair template, selecting for

transformants, and validating the gene knockout. Subsequently, functional assays are

performed to characterize the phenotype of the knockout strain.
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1. sgRNA Design & Synthesis
(Targeting COQ6)

2. Cloning sgRNA into
Cas9 Expression Vector

4. Yeast Co-transformation
(Cas9/sgRNA Plasmid + Repair Template)

3. Preparation of
Repair Template (Optional for frameshift)

5. Selection of Transformants

6. Validation of COQ6 Knockout
(PCR & Sequencing)

7. Phenotypic Analysis
- CoQ6 Quantification (HPLC)

- Mitochondrial Respiration Assay
- Growth on Non-fermentable Carbon Sources
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CRISPR-Cas9 Experimental Workflow.

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of COQ6
in S. cerevisiae
This protocol outlines the steps for creating a COQ6 knockout in S. cerevisiae using a plasmid-

based CRISPR-Cas9 system.

1.1. sgRNA Design for COQ6
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Obtain the full sequence of the COQ6 gene from the Saccharomyces Genome Database

(SGD).

Use an online sgRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-

nucleotide target sequences within the COQ6 open reading frame.[9]

Select target sequences that are immediately upstream of a Protospacer Adjacent Motif

(PAM) sequence (5'-NGG-3').[6][10]

Choose a target site in the early part of the coding sequence to increase the likelihood of

generating a non-functional protein due to frameshift mutations.

Perform a BLAST search to ensure the selected sgRNA sequence is unique to the COQ6

gene to minimize off-target effects.

1.2. Construction of the Cas9/sgRNA Expression Plasmid

Synthesize two complementary oligonucleotides encoding the chosen 20-bp COQ6 target

sequence with appropriate overhangs for cloning into a Cas9/sgRNA expression vector (e.g.,

pML104 or a similar vector).[11]

Anneal the two oligonucleotides to form a double-stranded DNA fragment.

Digest the Cas9/sgRNA expression vector with appropriate restriction enzymes.

Ligate the annealed oligonucleotide duplex into the digested vector.

Transform the ligation product into competent E. coli for plasmid amplification.

Isolate the plasmid DNA from E. coli and verify the correct insertion of the sgRNA sequence

by Sanger sequencing.

1.3. Yeast Transformation

Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier

DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
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Co-transform the competent yeast cells with the constructed Cas9/sgRNA-COQ6 plasmid

(~500 ng) and, if creating a specific deletion, a linear double-stranded DNA repair template

(~1 µg) with homology arms flanking the target site. For a simple frameshift mutation via non-

homologous end joining (NHEJ), a repair template is not strictly necessary but can increase

efficiency.[12][13]

The transformation mixture typically includes:

Competent yeast cells

Cas9/sgRNA-COQ6 plasmid

(Optional) Repair template DNA

Single-stranded carrier DNA (e.g., salmon sperm DNA)

PEG solution

Lithium Acetate

Heat shock the cells at 42°C for 15-20 minutes.[9][12]

Plate the transformed cells on selective media (e.g., synthetic complete medium lacking

uracil for a URA3-marked plasmid) to select for cells that have taken up the plasmid.

Incubate the plates at 30°C for 2-3 days until colonies appear.

1.4. Validation of COQ6 Knockout

Isolate genomic DNA from several individual colonies.

Perform PCR amplification of the COQ6 locus using primers that flank the sgRNA target site.

[14][15]

Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result

in a size shift if a deletion/insertion has occurred.
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For confirmation, purify the PCR product and perform Sanger sequencing to identify the

specific mutation (insertion, deletion, or substitution) at the target site that results in the gene

knockout.[14]

Protocol 2: Quantification of CoQ6 by HPLC
This protocol describes the extraction and quantification of CoQ6 from yeast cells.

2.1. Yeast Cell Culture and Lysis

Grow wild-type and coq6Δ mutant yeast strains in appropriate media (e.g., YPD) to the

desired growth phase (e.g., mid-log or stationary).

Harvest a defined number of cells by centrifugation.

Wash the cell pellet with distilled water.

Lyse the cells, for example, by bead beating in the presence of an organic solvent mixture

(e.g., methanol/petroleum ether).

2.2. Lipid Extraction

Perform a lipid extraction from the cell lysate. A common method is a two-phase extraction

with a mixture of methanol, petroleum ether, and water.

The upper, non-polar phase containing the lipids (including CoQ6) is collected.

Evaporate the solvent under a stream of nitrogen gas.

Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol).

2.3. HPLC Analysis

Analyze the lipid extract using a reverse-phase HPLC system equipped with a C18 column

and a UV or diode-array detector set to ~275 nm.[16][17]

Use an appropriate mobile phase, such as a mixture of methanol, ethanol, and isopropanol.

Identify the CoQ6 peak by comparing the retention time with that of a pure CoQ6 standard.
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Quantify the amount of CoQ6 by integrating the peak area and comparing it to a standard

curve generated with known concentrations of the CoQ6 standard.[16]

Protocol 3: Analysis of Mitochondrial Respiration
This protocol provides a method to assess the impact of COQ6 knockout on mitochondrial

respiratory function.

3.1. Growth on Non-fermentable Carbon Sources

Prepare solid agar plates with a fermentable carbon source (e.g., glucose, YPD) and a non-

fermentable carbon source (e.g., glycerol, YPG).

Spot serial dilutions of wild-type and coq6Δ yeast cultures onto both types of plates.

Incubate the plates at 30°C for 2-4 days.

Compare the growth of the mutant strain to the wild-type. A significant growth defect on the

non-fermentable carbon source is indicative of impaired mitochondrial respiration.

3.2. Measurement of Oxygen Consumption Rate (OCR)

Grow wild-type and coq6Δ yeast strains in liquid culture to mid-log phase.

Harvest and wash the cells.

Resuspend the cells in respiration buffer.

Measure the oxygen consumption rate using a Clark-type oxygen electrode or a Seahorse

XF Analyzer.[18][19][20]

The Seahorse XF Cell Mito Stress Test can be adapted for yeast to measure key parameters

of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal

respiration, by the sequential injection of mitochondrial inhibitors such as oligomycin, FCCP,

and antimycin A.[21]
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The following tables provide examples of how to structure quantitative data obtained from the

analysis of a coq6Δ mutant.

Table 1: CoQ6 and Precursor Levels in Wild-Type vs. coq6Δ Yeast

Strain CoQ6 (pmol/mg protein)
3-Hexaprenyl-4-
hydroxybenzoate (HHB)
(relative units)

Wild-Type 100 ± 12 1.0 ± 0.2

coq6Δ Not Detected 25.5 ± 3.1

Note: Data are representative and should be replaced with experimental results. HHB is an

early CoQ biosynthetic intermediate that accumulates in coq6 mutants.[1][22]

Table 2: Mitochondrial Respiration Parameters in Wild-Type vs. coq6Δ Yeast

Strain
Basal Oxygen
Consumption Rate (pmol
O₂/min/µg protein)

Maximal Oxygen
Consumption Rate (pmol
O₂/min/µg protein)

Wild-Type 150 ± 15 450 ± 35

coq6Δ 25 ± 5 30 ± 8

Note: Data are representative and should be replaced with experimental results.

Conclusion
The CRISPR-Cas9 system provides a powerful and precise method for generating gene

knockouts in S. cerevisiae to investigate the function of genes involved in CoQ6 biosynthesis.

The protocols outlined in these application notes provide a comprehensive framework for

creating and validating a COQ6 knockout strain and for characterizing the resulting biochemical

and physiological phenotypes. This approach is invaluable for elucidating the roles of specific

genes in this essential metabolic pathway and for studying the molecular basis of CoQ

deficiencies, which can inform the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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